molecular formula C14H11N3 B12542028 3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

Cat. No.: B12542028
M. Wt: 221.26 g/mol
InChI Key: NDEJCOYOJXSSMP-BUHFOSPRSA-N
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Description

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole moiety. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine typically involves the condensation of pyrrole derivatives with pyridine aldehydes under acidic or basic conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the condensation of carboxylic acids with substituted amines followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyrrolidine derivatives.

Scientific Research Applications

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom, similar to the pyridine moiety in the target compound.

Uniqueness

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

InChI

InChI=1S/C14H11N3/c1-4-11(10-15-7-1)14(12-5-2-8-16-12)13-6-3-9-17-13/h1-10,16H/b14-13+

InChI Key

NDEJCOYOJXSSMP-BUHFOSPRSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\2/C=CC=N2)/C3=CC=CN3

Canonical SMILES

C1=CC(=CN=C1)C(=C2C=CC=N2)C3=CC=CN3

Origin of Product

United States

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